2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

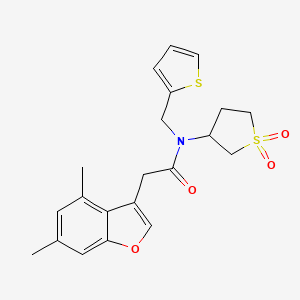

This compound is a structurally complex acetamide derivative featuring a 4,6-dimethylbenzofuran core linked to a sulfone-containing tetrahydrothiophene ring and a thiophen-2-ylmethyl group. The molecular formula is C₂₀H₂₂N₂O₄S₂, with a molecular weight of 418.5 g/mol (calculated). Its synthesis likely involves multi-step functionalization, including sulfonation of the tetrahydrothiophene moiety and alkylation of the acetamide nitrogen with the thiophene group.

Properties

Molecular Formula |

C21H23NO4S2 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C21H23NO4S2/c1-14-8-15(2)21-16(12-26-19(21)9-14)10-20(23)22(11-18-4-3-6-27-18)17-5-7-28(24,25)13-17/h3-4,6,8-9,12,17H,5,7,10-11,13H2,1-2H3 |

InChI Key |

FIVIZACXUTTYRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Unfortunately, specific information on the mechanism of action is lacking.

- Hypothetically, it could interact with cellular targets (enzymes, receptors) due to its diverse functional groups.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Complexity :

- The target compound exhibits greater structural complexity compared to classical chloroacetamide herbicides (e.g., alachlor, thenylchlor). The benzofuran and dual sulfur-containing groups (sulfone, thiophene) introduce steric bulk and electronic diversity, which may influence binding to biological targets or metabolic stability .

Solubility :

- The parent compound (CAS 880787-69-9) has moderate water solubility (48.2 µg/mL), likely due to the sulfone group enhancing polarity. The target compound’s solubility is unreported but may be lower due to the hydrophobic thiophen-2-ylmethyl substituent .

However, the sulfone group may act as a hydrogen-bond acceptor, improving target affinity .

Biological Implications: Benzofuran derivatives are known for diverse bioactivities (e.g., antimicrobial, anticancer). The dual sulfur moieties in the target compound could enhance interactions with metalloenzymes or sulfur-binding proteins, a feature absent in simpler herbicides .

Research Findings and Gaps

- Toxics Release Inventory (TRI): No TRI data are available for the target compound, unlike regulated agrochemicals (e.g., alachlor), which have established environmental monitoring protocols .

Biological Activity

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide represents a novel class of organic molecules with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, thiophene derivatives, and an acetamide functional group. The structural formula can be represented as follows:

Key Functional Groups

- Benzofuran : Known for its diverse biological activities including anti-inflammatory and antimicrobial properties.

- Thiophene : Often associated with enhanced pharmacological effects due to its electron-rich nature.

- Acetamide : Contributes to the compound's solubility and biological interaction potential.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzofuran and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown promising results against various bacterial strains.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Benzofuran Derivative A | Gram-positive | 16-64 |

| Benzofuran Derivative B | Gram-negative | 3.12 |

These findings suggest that the incorporation of benzofuran into the structure enhances antimicrobial efficacy, particularly against Gram-positive bacteria .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been a focal point of research. A study demonstrated that derivatives similar to this compound increased reactive oxygen species (ROS) levels in K562 leukemia cells, leading to enhanced apoptosis through mitochondrial pathways. The following table summarizes the findings related to caspase activity:

| Compound | Caspase 3 Activity Increase (%) | Caspase 7 Activity Increase (%) |

|---|---|---|

| Compound 6 | 26% | 26% |

| Compound 8 | 27% | 13% |

These results indicate that the tested compounds significantly influence apoptotic pathways, suggesting their potential as anticancer agents .

The proposed mechanism involves the modulation of intracellular signaling pathways related to apoptosis and inflammation. The benzofuran moiety appears to enhance the interaction with cellular targets, while the thiophene components may facilitate better solubility and bioavailability.

Study on Antimicrobial Efficacy

In a recent clinical study, various derivatives were tested for their efficacy against Staphylococcus aureus and Escherichia coli. The study found that compounds with specific substitutions on the benzofuran ring exhibited superior antibacterial activity compared to traditional antibiotics .

Study on Apoptosis Induction

Another research effort focused on the pro-apoptotic effects of this compound in human leukemia cells. Flow cytometry analysis revealed significant increases in phosphatidylserine exposure after treatment with the compound, confirming its role in apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.